3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3’-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps. One common method is the Fischer Indole Synthesis, which converts aryl hydrazones to indoles using elevated temperatures and the addition of Brønsted or Lewis acids . This method has been enhanced with milder conditions using N-trifluoroacetyl enehydrazines as substrates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets 3’-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24ClN3O4S |
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Molecular Weight |
522.0 g/mol |
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C27H24ClN3O4S/c28-19-5-9-21(10-6-19)35-22-11-7-20(8-12-22)31-25(32)17-36-27(31)23-3-1-2-4-24(23)30(26(27)33)18-29-13-15-34-16-14-29/h1-12H,13-18H2 |
InChI Key |
RIBZDBLRDBMOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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